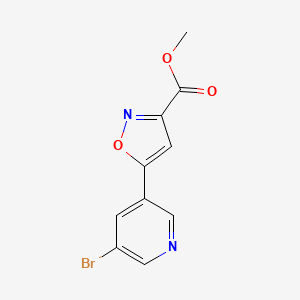
(E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Membrane Traffic Inhibitor, A5 is a cell-permeable piperazinyl compound that specifically blocks clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes in budding yeast. It exhibits minimal effects on other trafficking pathways involving the trans-Golgi network and endosomes . This compound is particularly significant in the study of cellular transport mechanisms and has been used extensively in research to understand the dynamics of intracellular trafficking.
Métodos De Preparación
The synthesis of Membrane Traffic Inhibitor, A5 involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-(4-(E-2-Methyl-2-butenyl)piperazinyl)phenyl)ethanone.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production:
Análisis De Reacciones Químicas
Membrane Traffic Inhibitor, A5 undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly involving the piperazinyl group.
Substitution: Substitution reactions are possible, especially at the phenyl ring.
Common Reagents and Conditions: Common reagents include hydrochloric acid for the formation of the hydrochloride salt. .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Membrane Traffic Inhibitor, A5 has a wide range of scientific research applications:
Chemistry: It is used to study the dynamics of intracellular trafficking and the role of clathrin adaptor complexes.
Biology: The compound is employed in cellular biology to investigate the mechanisms of membrane traffic and the effects of inhibiting specific pathways.
Medicine: Research involving Membrane Traffic Inhibitor, A5 contributes to understanding diseases related to cellular transport mechanisms and potential therapeutic targets.
Industry: While its industrial applications are limited, the compound is valuable in research and development settings for studying cellular processes
Mecanismo De Acción
Membrane Traffic Inhibitor, A5 exerts its effects by specifically blocking the clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes. This inhibition occurs at a stage after the recruitment of AP-1 to the membrane, as evidenced by enhanced AP-1 perinuclear localization upon treatment with the compound. The molecular targets involved include the clathrin adaptor complex AP-1 and associated proteins .
Comparación Con Compuestos Similares
Membrane Traffic Inhibitor, A5 can be compared with other similar compounds:
Apilimod: Another compound that affects intracellular trafficking but through different mechanisms.
3-AP: A compound with similar applications but distinct chemical properties.
MRT68921 dihydrochloride: Inhibits different pathways but also used in studying cellular transport.
ML-SA1: Another inhibitor with unique properties and applications
Membrane Traffic Inhibitor, A5 stands out due to its specific action on the clathrin adaptor complex AP-1-dependent traffic, making it a valuable tool in research focused on intracellular transport mechanisms.
Propiedades
Fórmula molecular |
C17H25ClN2O |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
1-[4-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-4-14(2)13-18-9-11-19(12-10-18)17-7-5-16(6-8-17)15(3)20;/h4-8H,9-13H2,1-3H3;1H/b14-4+; |
Clave InChI |
JXMXRDRWDJFHHU-BIZGWHPPSA-N |
SMILES isomérico |
C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
SMILES canónico |
CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
